molecular formula C8H14FN B12292425 2-Fluoro-6-azaspiro[3.5]nonane

2-Fluoro-6-azaspiro[3.5]nonane

Cat. No.: B12292425
M. Wt: 143.20 g/mol
InChI Key: HYRBIAVUXHKHJW-UHFFFAOYSA-N
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Description

2-Fluoro-6-azaspiro[3.5]nonane is a chemical compound with the molecular formula C8H14FN and a molecular weight of 143.20 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro moiety

Preparation Methods

The synthesis of 2-Fluoro-6-azaspiro[3.5]nonane can be achieved through various synthetic routes. One common method involves the reaction of a suitable fluorinated precursor with an azaspiro intermediate under controlled conditions . The reaction typically requires specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .

Chemical Reactions Analysis

2-Fluoro-6-azaspiro[3.5]nonane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.

Scientific Research Applications

2-Fluoro-6-azaspiro[3.5]nonane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to certain biological molecules. The spirocyclic structure may also contribute to its unique properties and effects . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-Fluoro-6-azaspiro[3.5]nonane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, including the presence of the fluorine atom and the azaspiro moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

2-fluoro-6-azaspiro[3.5]nonane

InChI

InChI=1S/C8H14FN/c9-7-4-8(5-7)2-1-3-10-6-8/h7,10H,1-6H2

InChI Key

HYRBIAVUXHKHJW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C2)F)CNC1

Origin of Product

United States

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